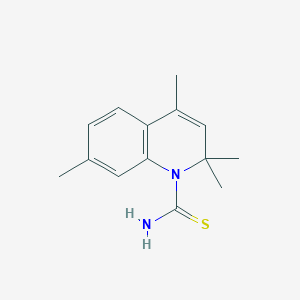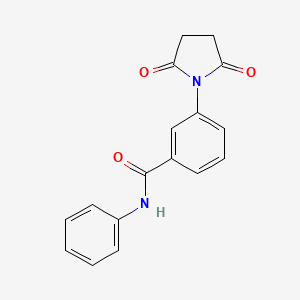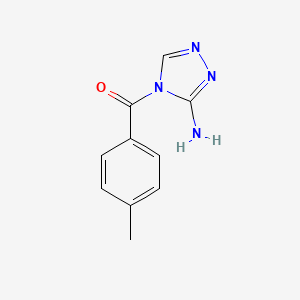![molecular formula C17H21ClN2O2 B5764794 8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5764794.png)
8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a spirocyclic compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated in detail.
Mechanism of Action
The mechanism of action of 8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one is not fully understood. However, it is believed to exert its antibacterial and antifungal effects by disrupting the cell membrane of microorganisms. It has also been shown to bind to metal ions such as copper and zinc, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one have been investigated in various studies. It has been shown to have low toxicity in vitro, and has been found to be effective against a range of bacterial and fungal strains. Additionally, it has been shown to be capable of penetrating cell membranes, which may contribute to its potential as a drug delivery system.
Advantages and Limitations for Lab Experiments
One advantage of 8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one is its potential as a fluorescent probe for detecting metal ions. Additionally, its low toxicity and effectiveness against a range of microorganisms make it a promising candidate for further study. However, one limitation is its relatively complex synthesis method, which may limit its availability for some researchers.
Future Directions
There are several future directions for the study of 8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one. One potential direction is further investigation of its potential as a drug delivery system. Additionally, its fluorescent properties make it a promising candidate for further study as a probe for detecting metal ions. Further studies could also investigate its potential as a treatment for bacterial and fungal infections.
Synthesis Methods
The synthesis of 8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one has been achieved through various methods. One of the most common methods involves the reaction of 3-(3-chlorophenyl)propanoic acid with 1,2-diaminocyclohexane in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then cyclized to form the spirocyclic compound.
Scientific Research Applications
8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one has been investigated for its potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, and has been studied for its potential use as a drug delivery system. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting metal ions.
properties
IUPAC Name |
8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c18-14-3-1-2-13(12-14)4-5-16(22)20-10-8-17(9-11-20)7-6-15(21)19-17/h1-3,12H,4-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVWQFWFGLRFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CCC3=CC(=CC=C3)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(3-Chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5764713.png)
![ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5764721.png)
![4-[({[(3,5-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5764722.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5764737.png)
![2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5764740.png)
![4-[1-cyano-2-(5-methyl-2-furyl)vinyl]benzonitrile](/img/structure/B5764746.png)
![N-1-naphthyl-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5764775.png)
![2-(3-hydroxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5764783.png)

![2-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5764795.png)

